2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of chloro, fluoro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-fluoroaniline and 2,4-dimethoxybenzaldehyde.
Formation of Schiff Base: The aniline and benzaldehyde undergo a condensation reaction to form a Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The amine is acylated using acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature Control: Maintaining specific temperatures to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzyme activity.
Interact with Receptors: Modulate receptor function.
Affect Cellular Pathways: Influence signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethoxyphenyl)methanamine
- 2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethoxyphenyl)ethanamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H15ClFNO3 |
---|---|
Molecular Weight |
323.74 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C16H15ClFNO3/c1-21-10-6-7-14(15(8-10)22-2)19-16(20)9-11-12(17)4-3-5-13(11)18/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
JYDCVABDMDDBJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F)OC |
Origin of Product |
United States |
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